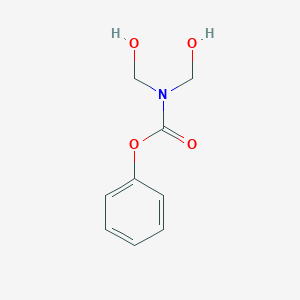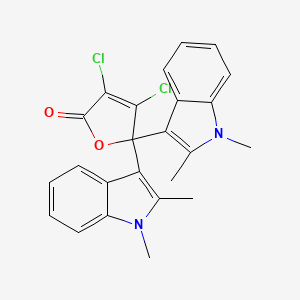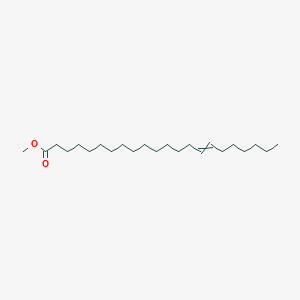
2-Methyl-1,1-diphenylgermolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,1-diphenylgermolane is an organogermanium compound characterized by the presence of a germanium atom bonded to two phenyl groups and one methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-diphenylgermolane typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
-
Formation of Diphenylgermanium Dichloride:
GeCl4+2PhMgBr→Ph2GeCl2+2MgBrCl
-
Formation of this compound:
Ph2GeCl2+MeMgBr→MePh2Ge+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the inert atmosphere and precise temperature control required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,1-diphenylgermolane undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
-
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.
-
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organolithium compounds.
Major Products Formed
Oxidation: Germanium dioxide (GeO2).
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-1,1-diphenylgermolane has several applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of other organogermanium compounds.
- Acts as a catalyst in certain organic reactions.
-
Biology:
- Investigated for its potential biological activity and therapeutic applications.
-
Medicine:
- Studied for its potential use in drug delivery systems due to its unique chemical properties.
-
Industry:
- Utilized in the production of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism by which 2-Methyl-1,1-diphenylgermolane exerts its effects involves interactions with various molecular targets. The germanium atom can form stable complexes with other molecules, influencing their reactivity and stability. The phenyl and methyl groups can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylgermane: Contains four phenyl groups bonded to germanium.
Trimethylgermane: Contains three methyl groups bonded to germanium.
Diphenylmethylgermane: Contains two phenyl groups and one methyl group bonded to germanium.
Uniqueness
2-Methyl-1,1-diphenylgermolane is unique due to the specific arrangement of its phenyl and methyl groups, which confer distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
63452-93-7 |
|---|---|
Fórmula molecular |
C17H20Ge |
Peso molecular |
297.0 g/mol |
Nombre IUPAC |
2-methyl-1,1-diphenylgermolane |
InChI |
InChI=1S/C17H20Ge/c1-15-9-8-14-18(15,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,15H,8-9,14H2,1H3 |
Clave InChI |
MNZYVQJVWYEAQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC[Ge]1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)

![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)

